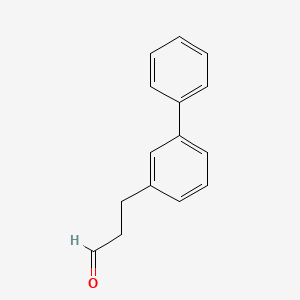
3-(3-Biphenylyl)propanal
Cat. No. B8499025
M. Wt: 210.27 g/mol
InChI Key: JCFUBJSIMQRJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07572817B2
Procedure details


To a solution of 3-iodo-1,1′-biphenyl (0.964 g, 3.44 mmol) and tetrabutylammonium chloride (0.956 g, 3.44 mmol) in dry DMF (3 mL) was added alkyl alcohol (0.351 mL, 5.16 mmol), sodium hydrogencarbonate (0.723 g, 8.60 mmol), and palladium(II) acetate (31 mg, 0.14 mmol), and the mixture was stirred at room temperature for 18 h. The reaction mixture was then diluted with EtOAc and the solid material filtered off (Celite). The filtrate was washed with water three times, dried (Na2SO4) and concentrated. Flash chromatography (heptan/tert-butyl methyl ether, 4:1) of the residue gave 3-(1,1′-biphenyl-3-yl)propanal (0.601 g, 83%).

[Compound]
Name
alkyl alcohol
Quantity
0.351 mL
Type
reactant
Reaction Step One






Yield
83%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[C:14](=[O:17])([O-])O.[Na+].[CH3:19][CH2:20]OC(C)=O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:4]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=[C:2]([CH2:19][CH2:20][CH:14]=[O:17])[CH:3]=1 |f:1.2,4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.964 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)C1=CC=CC=C1
|
[Compound]
|
Name
|
alkyl alcohol
|
|
Quantity
|
0.351 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.723 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0.956 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
31 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid material filtered off (Celite)
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC=C1)CCC=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.601 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
